molecular formula C22H14N6Na2O11S2 B13756795 Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate CAS No. 72828-77-4

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B13756795
CAS No.: 72828-77-4
M. Wt: 648.5 g/mol
InChI Key: RCNAWNKHHOLLOE-UHFFFAOYSA-L
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Description

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS 72828-77-4) is a synthetic azo dye characterized by its complex aromatic structure and functional groups. Key features include:

  • Molecular formula: C₂₂H₁₄N₆Na₂O₁₁S₂ (Molar mass: 648.485 g/mol) .
  • Structure: Two azo (-N=N-) linkages connecting a naphthalene disulphonate backbone to substituted phenyl rings. Functional groups include hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and sulfonate (-SO₃⁻) groups .
  • Applications: Likely used in textiles, cosmetics, or industrial dyes due to its sulfonate groups enhancing water solubility and azo groups providing chromophoric properties.

Properties

CAS No.

72828-77-4

Molecular Formula

C22H14N6Na2O11S2

Molecular Weight

648.5 g/mol

IUPAC Name

disodium;4-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N6O11S2.2Na/c23-14-5-11(1-2-18(14)28(32)33)24-25-15-8-16(20(30)9-19(15)29)26-27-17-6-12(40(34,35)36)3-10-4-13(41(37,38)39)7-21(31)22(10)17;;/h1-9,29-31H,23H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

RCNAWNKHHOLLOE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Overview of Azo Dye Synthesis Principles

The synthesis of azo dyes, including the target compound, generally involves two key chemical steps:

  • Diazotization: Conversion of a primary aromatic amine into a diazonium salt using nitrous acid under acidic and cold conditions.
  • Azo Coupling: Reaction of the diazonium salt with an activated aromatic compound (such as phenols or aromatic amines) to form the azo linkage (-N=N-).

This two-step process is well-established and forms the backbone of azo dye preparation protocols.

Specific Preparation Route for Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate

The compound contains two azo linkages connecting three aromatic systems: a 3-amino-4-nitrophenyl group, a 2,4-dihydroxyphenyl group, and a 5-hydroxynaphthalene-2,7-disulphonate moiety. The synthesis involves sequential diazotization and coupling steps with careful control of pH and temperature to prevent side reactions and ensure high purity.

Step 1: Diazotization of 3-Amino-4-Nitroaniline
  • The primary amine group on the 3-amino-4-nitrophenyl ring is diazotized using nitrous acid, typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at 0–5 °C.
  • This step forms the diazonium salt intermediate necessary for azo coupling.
Step 2: First Azo Coupling with 2,4-Dihydroxyphenol
  • The diazonium salt is then coupled with 2,4-dihydroxyphenol under alkaline conditions (pH ~8-10) to form the first azo linkage.
  • The hydroxyl groups on the phenol activate the aromatic ring towards electrophilic substitution by the diazonium ion, favoring coupling at the ortho or para positions relative to hydroxyl groups.
Step 3: Diazotization of the Intermediate Azo Compound
  • The newly formed azo compound, which contains a free amino group on the 2,4-dihydroxyphenyl ring, undergoes a second diazotization under similar cold acidic conditions.
  • This step prepares the intermediate for the second azo coupling.
Step 4: Second Azo Coupling with 5-Hydroxynaphthalene-2,7-Disulfonic Acid
  • The second diazonium salt is coupled with 5-hydroxynaphthalene-2,7-disulfonic acid (or its sodium salt form), which is a sulfonated naphthalene derivative.
  • The sulfonate groups enhance water solubility and dye affinity.
  • Coupling occurs preferentially at activated positions on the naphthalene ring, facilitated by the hydroxyl group at position 5.

Reaction Conditions and Parameters

Parameter Details
Temperature 0–5 °C during diazotization; ambient to 20 °C during coupling
pH Acidic (pH ~1-3) for diazotization; alkaline (pH ~8-10) for coupling
Solvent Aqueous medium, often with sodium chloride or sodium sulfate to stabilize diazonium salts
Reagents Sodium nitrite, hydrochloric acid, 2,4-dihydroxyphenol, 5-hydroxynaphthalene-2,7-disulfonic acid (disodium salt)
Purification Precipitation, filtration, washing with water and alcohols to remove impurities

Purification and Characterization

  • The crude dye product is typically isolated by precipitation, followed by filtration.
  • Washing steps remove unreacted starting materials and by-products.
  • Drying under vacuum or mild heat yields the pure disodium salt form.
  • Characterization includes spectroscopic methods (UV-Vis, IR), elemental analysis, and chromatographic purity assessments to confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Process Reactants Conditions Product Intermediate
1 Diazotization 3-amino-4-nitroaniline + NaNO2 + HCl 0–5 °C, acidic pH 3-amino-4-nitrophenyl diazonium salt
2 Azo Coupling (1st) Diazonium salt + 2,4-dihydroxyphenol pH 8–10, ambient temperature 5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl intermediate
3 Diazotization (2nd) Intermediate + NaNO2 + HCl 0–5 °C, acidic pH Diazonium salt of intermediate
4 Azo Coupling (2nd) Diazonium salt + 5-hydroxynaphthalene-2,7-disulfonate (disodium salt) pH 8–10, ambient temperature Final azo dye: this compound

Research Results and Notes

  • The synthetic route is consistent with standard azo dye chemistry, involving diazotization and coupling reactions.
  • The sulfonate groups in the naphthalene moiety enhance water solubility and dye fixation properties, which is critical for industrial applications.
  • Careful control of temperature and pH is essential to prevent decomposition of diazonium salts and to maximize yield.
  • The compound’s molecular weight is approximately 648.5 g/mol, confirming its complex structure with multiple azo linkages and sulfonate groups.
  • No evidence of alternative synthetic routes or enzymatic/natural synthesis methods was found, consistent with the strictly anthropogenic origin of azo dyes.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo groups, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Applications in Analytical Chemistry

1. Dyeing and Pigmentation
Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate is primarily used as a dye in textiles and paper products due to its vibrant coloration and stability. Its application in dyeing processes allows for the creation of vivid colors that are resistant to fading.

2. Spectrophotometric Analysis
In analytical chemistry, this compound serves as a reagent for spectrophotometric analysis. It can be used to determine the concentration of various analytes through colorimetric methods. The absorbance of light at specific wavelengths can be correlated with the concentration of substances in solution, making it useful for quantitative analysis.

Applications in Biomedical Research

1. Biological Staining
The compound is utilized in histology and cytology for staining biological tissues and cells. Its ability to bind selectively to certain cellular components allows researchers to visualize structures under a microscope. This application is particularly valuable in pathology for diagnosing diseases.

2. Drug Development
Research has indicated potential applications in drug development, particularly in targeting specific pathways involved in diseases such as cancer. The compound's structure allows it to interact with biological molecules, which can be leveraged to design targeted therapies.

Applications in Materials Science

1. Photonic Devices
Due to its dye properties, this compound can be incorporated into photonic devices. Its ability to absorb and emit light makes it suitable for applications in sensors and light-emitting devices.

2. Polymer Composites
In materials science, this compound is explored for use in polymer composites to enhance color stability and UV resistance. The incorporation of such dyes can improve the aesthetic appeal and functional properties of materials used in various applications.

Case Study 1: Spectrophotometric Analysis

A study demonstrated the efficacy of this compound as a colorimetric reagent for the determination of metal ions in environmental samples. The results showed high sensitivity and selectivity towards specific ions, indicating its potential for environmental monitoring.

Case Study 2: Biological Staining

In a histological study, the compound was employed as a staining agent for identifying cancerous tissues. The selective binding properties allowed for clear differentiation between normal and abnormal cells under microscopic examination, aiding in accurate diagnosis.

Mechanism of Action

The mechanism of action of disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can bind to proteins and nucleic acids, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Compound Name (CAS) Key Structural Differences Molecular Formula Molecular Weight Key Properties
Target Compound (72828-77-4) 3-Amino-4-nitrophenyl and 2,4-dihydroxyphenyl substituents C₂₂H₁₄N₆Na₂O₁₁S₂ 648.485 High solubility (sulfonates), red-orange hue (azo groups), moderate stability.
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate (70210-24-1) Two 4-nitrophenyl groups instead of amino-nitro substitution C₂₈H₁₆N₈Na₂O₁₄S₂ 794.55 Deeper color (additional nitro groups), lower solubility due to fewer hydrophilic groups.
Disodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)naphthalene-2,7-disulphonate (N/A) Single azo group, simplified substituents C₁₆H₁₀N₄Na₂O₉S₂ 504.37 Brighter yellow color, higher solubility, reduced thermal stability.
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (94386-47-7) Acetylamino and phenylazo substituents C₂₄H₁₈N₆Na₂O₈S₂ 628.545 Enhanced affinity for synthetic fibers (acetyl group), improved washfastness.
Tetrasodium 4-[[3,5-bis[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (N/A) Four sulfonate groups, branched azo linkages C₄₀H₂₄N₁₂Na₄O₂₀S₄ ~1100 High solubility, dark blue color, potential for protein fiber dyeing.

Key Comparative Findings

Color and Absorption Spectra: The target compound’s amino-nitro substitution likely produces a red-orange color, whereas analogs with additional nitro groups (e.g., 70210-24-1) exhibit darker hues . Compounds with triazine or benzothiazole moieties (e.g., ) show broader absorption spectra due to extended conjugation .

Solubility and Stability: Sulfonate-rich analogs (e.g., tetrasodium derivative ) exhibit superior water solubility but may suffer from reduced affinity for hydrophobic fabrics. Acetylamino groups (e.g., 94386-47-7 ) improve chemical stability and resistance to photodegradation.

Application Performance :

  • The target compound balances solubility and color intensity, making it suitable for polyamide or wool dyeing.
  • Complex branched structures (e.g., ) are preferred for high-washfastness applications but require higher dyeing temperatures.

Methodological Considerations for Comparison

  • Structural Similarity : Tools like Tanimoto coefficients or molecular fingerprinting assess backbone and substituent alignment .
  • Performance Testing : Spectrofluorometry and tensiometry (as in ) quantify critical micelle concentration (CMC) for surfactant-like behavior, though UV-Vis spectroscopy is standard for dye analysis.

Biological Activity

Molecular Formula : C22H14N6Na2O9S2
Molecular Weight : 616.5 g/mol
CAS Number : 5850-35-1

This compound is characterized by its azo linkage, which is known for imparting vivid colors and has implications in various biological interactions.

Antimicrobial Properties

Azo dyes have been extensively studied for their antimicrobial properties. Research indicates that certain azo compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Bacterial Activity : Studies have shown that derivatives of azo dyes can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often ranges from 25 to 100 µg/mL depending on the specific structure of the dye and the substituents present .
  • Fungal Activity : Azo dyes have also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of nitro groups in the structure appears to enhance antifungal efficacy, with some compounds achieving MIC values comparable to established antifungal agents .

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of azo dyes are a significant concern due to their potential to generate carcinogenic amines upon metabolic cleavage. Studies have suggested that some azo dyes can lead to DNA damage in mammalian cells, raising concerns about their safety in consumer products .

A review highlighted that certain azo compounds can induce oxidative stress and apoptosis in human cell lines, indicating a need for careful assessment of their use in medical or cosmetic applications .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated a series of azo dye derivatives for their antimicrobial activity against various bacterial strains. The results indicated that specific structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate on human cancer cell lines. Results showed significant cell viability reduction at higher concentrations, suggesting potential use as an anticancer agent but necessitating further investigation into its safety profile .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against S. aureus, E. coli (MIC: 25-100 µg/mL)
AntifungalActive against C. albicans, A. niger (MIC comparable to fluconazole)
CytotoxicityInduces apoptosis in human cancer cells (significant reduction in viability)
Carcinogenic RiskPotential to release carcinogenic amines upon metabolism

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this azo compound?

The synthesis involves diazotization and coupling reactions. For example:

  • Diazotization : Use sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under low temperatures (0–5°C) to convert aromatic amines (e.g., 3-amino-4-nitrophenol) into diazonium salts.
  • Coupling : React the diazonium salt with hydroxyl-substituted aromatic compounds (e.g., 2,4-dihydroxyphenyl derivatives) in alkaline conditions (pH 8–10) to form the azo linkage. Adjust stoichiometry and temperature (10–20°C) to optimize yield .
  • Purification : Employ recrystallization or column chromatography to isolate the product, monitoring purity via TLC or HPLC.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Identify λₘₐₓ for the azo chromophore (typically 400–600 nm) and confirm conjugation effects .
  • NMR : Analyze ¹H and ¹³C spectra to verify substituent positions and hydrogen bonding (e.g., hydroxyl and amino groups) .
  • Mass Spectrometry (MS) : Compare experimental molecular weight (557.55 g/mol) with theoretical values using ESI-MS or MALDI-TOF .
  • Elemental Analysis : Validate C, H, N, and S content against the molecular formula (C₂₂H₁₉N₇O₇S₂) .

Q. What analytical methods are suitable for quantifying this compound in mixed matrices?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/water (60:40 v/v) and UV detection at λₘₐₓ .
  • Ion Chromatography : Quantify sulfonate groups via conductivity detection .
  • Spectrophotometric Titration : Measure absorbance changes during redox reactions (e.g., with ascorbic acid) to determine concentration .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or nitro/amino groups) affect its photophysical and redox properties?

  • Substituent Effects : Replace the nitro group (-NO₂) with electron-donating groups (e.g., -NH₂) to redshift λₘₐₓ and enhance solubility. Compare with analogs like disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate .
  • Redox Behavior : Use cyclic voltammetry to study electron transfer at the azo bond (-N=N-). The nitro group typically acts as an electron acceptor, reducing the compound’s reduction potential .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (expected >250°C due to sulfonate groups) .

Q. What computational methods can predict its binding affinity in supramolecular or biological systems?

  • Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., DNA or proteins) using force fields like AMBER or CHARMM. Focus on hydrogen bonding with sulfonate and hydroxyl groups .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Compare with experimental UV-Vis data .
  • Docking Studies : Model binding to enzyme active sites (e.g., oxidoreductases) using AutoDock Vina. Prioritize azo and sulfonate groups as interaction sites .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during analysis?

  • Contradictory λₘₐₓ Values : Check solvent polarity and pH, as protonation/deprotonation of hydroxyl or amino groups shifts absorbance .
  • HPLC Peak Splitting : Optimize mobile phase pH (e.g., add 0.1% trifluoroacetic acid) to suppress ionization of sulfonate groups .
  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve complex aromatic proton couplings .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight557.55 g/mol
Solubility>100 mg/mL in water (pH 7–10)
λₘₐₓ (UV-Vis)520 nm (in aqueous buffer, pH 7)
Thermal Decomposition265°C (TGA, N₂ atmosphere)

Q. Table 2: Comparative Reactivity of Analogous Azo Compounds

Compound ModificationRedox Potential (mV vs. Ag/AgCl)Solubility (mg/mL)
-NO₂ substituent-45085
-NH₂ substituent-320120
-SO₃⁻ (sulfonate)-500>100

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